molecular formula C14H11N3OS2 B2853854 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476463-06-6

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2853854
CAS No.: 476463-06-6
M. Wt: 301.38
InChI Key: DTTFLNKESMNJLP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Future Directions

The future directions for “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide” and related compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have been reported to possess a wide spectrum of biological activities and could be further explored for their potential in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine. The reaction mixture is refluxed for 2 hours, and the resulting crystals are collected by filtration and recrystallized from methanol . Another method involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of methanol to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thiadiazole ring with a thiophene moiety enhances its biological activity and makes it a valuable compound for drug development and industrial applications .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(9-11-7-4-8-19-11)15-14-17-16-13(20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTFLNKESMNJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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